2-Propynoic acid, 3-(4-quinolinyl)-
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Overview
Description
2-Propynoic acid, 3-(4-quinolinyl)- is an organic compound with the molecular formula C12H7NO2. It consists of a propynoic acid moiety attached to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-(4-quinolinyl)- typically involves the reaction of quinoline derivatives with propynoic acid under specific conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve controlled temperatures and pressures to optimize the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-(4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Propynoic acid, 3-(4-quinolinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Propynoic acid, 3-(4-quinolinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid: Another compound with a similar structure but different functional groups.
3-(6-Fluoro-4-hydroxy-3-quinolinyl)-2-propynoic acid: A derivative with additional functional groups that may alter its chemical properties.
Uniqueness
2-Propynoic acid, 3-(4-quinolinyl)- is unique due to its specific combination of a propynoic acid moiety and a quinoline ring.
Properties
CAS No. |
62484-51-9 |
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Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-quinolin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C12H7NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,(H,14,15) |
InChI Key |
PHBZCZNWQYXDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#CC(=O)O |
Origin of Product |
United States |
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